4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid
Description
4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid is a benzoic acid derivative featuring a methyl and propargyl (prop-2-yn-1-yl) group attached to the amino substituent at the para position of the aromatic ring. The propargyl group introduces alkyne functionality, which is highly reactive in click chemistry applications, such as Huisgen cycloaddition.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-[methyl(prop-2-ynyl)amino]benzoic acid |
InChI |
InChI=1S/C11H11NO2/c1-3-8-12(2)10-6-4-9(5-7-10)11(13)14/h1,4-7H,8H2,2H3,(H,13,14) |
InChI Key |
WUEJECFGHALNDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl(prop-2-yn-1-yl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid with key analogs, emphasizing substituent variations and functional impacts:
Physicochemical Properties
- Solubility and Reactivity : The propargyl group in the target compound decreases aqueous solubility compared to polar analogs (e.g., sulfonamide hydrazides in ) but enhances reactivity for bioconjugation.
Biological Activity
4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid (also known as 2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid) is an organic compound characterized by its unique structural features, which include a benzoic acid core with a methyl group and a prop-2-yn-1-yl group attached to an amino group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H13NO2, with a molecular weight of approximately 203.24 g/mol. Its structure allows for diverse chemical reactivity due to the presence of both an alkyne and an amino functional group, which can facilitate interactions with various biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In comparative studies, it has shown efficacy against several bacterial strains. For instance, compounds structurally similar to this compound have demonstrated significant activity against Gram-positive bacteria, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.0625 mg/mL against Bacillus licheniformis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions characterized by chronic inflammation, where compounds that can effectively reduce inflammatory markers are of great interest .
Anticancer Properties
4-[Methyl(prop-2-yn-1-yloxy)amino]benzoic acid has been investigated for its anticancer activity. In cell-based assays, it has demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of benzoic acid have shown IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with values ranging from 3.42 to 5.97 µM . The mechanism of action may involve the induction of apoptosis in cancer cells and modulation of key signaling pathways involved in tumor growth.
Interaction Studies
The unique structure of 4-[Methyl(prop-2-yn-1-yloxy)amino]benzoic acid allows for covalent modifications through click chemistry, enhancing its potential as a biochemical probe in drug design. Interaction studies have focused on its binding affinity with various biological targets, suggesting that it may serve as a scaffold for developing new therapeutic agents.
Comparative Analysis with Analogues
A comparative analysis of structural analogues reveals that variations in substituents can significantly influence biological activity. For instance:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 2-Methyl-4-[methyl(prop-2-en-1-yl)amino]benzoic acid | C12H15NO2 | 241.71 g/mol | Contains a propene instead of an alkyne |
| 3-Methyl-4-[methyl(prop-2-yloxy)amino]benzoic acid | C12H13NO3 | 205.21 g/mol | Contains an ether linkage |
| 4-Methyl-2-[methyl(prop-2-yloxy)amino]benzoic acid | C11H11NO3 | 205.21 g/mol | Different substitution pattern on the benzene ring |
This table illustrates how slight modifications can lead to differing biological profiles, emphasizing the importance of structure-function relationships in medicinal chemistry.
Case Studies and Research Findings
Several studies have explored the biological properties of compounds related to 4-[Methyl(prop-2-yloxy)amino]benzoic acid:
- Antimicrobial Evaluation : A study found that similar benzoic acid derivatives exhibited strong antimicrobial activity against various pathogens, highlighting their potential use in developing new antibiotics .
- Cytotoxicity Assessments : Research indicated that certain derivatives could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics like doxorubicin .
- Inflammatory Response Modulation : Studies showed that this compound could potentially inhibit the production of inflammatory cytokines in vitro, suggesting applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
